molecular formula C11H22N2O2 B13164761 tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate

Cat. No.: B13164761
M. Wt: 214.30 g/mol
InChI Key: KIYAGGIJXKUTBK-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an aminomethyl group, and a cyclobutyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and cyclobutylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclobutyl ring and tert-butyl group contribute to its stability and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-8(6-9)7-12/h8-9H,5-7,12H2,1-4H3

InChI Key

KIYAGGIJXKUTBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)CN

Origin of Product

United States

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